Isoquinolin-8-ylmethanamine

Catalog No.
S730815
CAS No.
362606-12-0
M.F
C10H10N2
M. Wt
158.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoquinolin-8-ylmethanamine

CAS Number

362606-12-0

Product Name

Isoquinolin-8-ylmethanamine

IUPAC Name

isoquinolin-8-ylmethanamine

Molecular Formula

C10H10N2

Molecular Weight

158.2 g/mol

InChI

InChI=1S/C10H10N2/c11-6-9-3-1-2-8-4-5-12-7-10(8)9/h1-5,7H,6,11H2

InChI Key

RTKXRSRADBUSHY-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=NC=C2)C(=C1)CN

Canonical SMILES

C1=CC2=C(C=NC=C2)C(=C1)CN

Isoquinolin-8-ylmethanamine (CAS 362606-12-0) is a specialized heterocyclic building block characterized by a primary aminomethyl group positioned at the sterically hindered 8-position of an isoquinoline scaffold . Commercially available as both a free base and a highly soluble dihydrochloride salt (CAS 850734-85-9), this compound is primarily procured as a rigid, vector-specific precursor for the synthesis of advanced kinase inhibitors and receptor ligands[1]. Its baseline value to synthetic chemists lies in providing a bifunctional scaffold: the isoquinoline nitrogen serves as a hinge-binding hydrogen bond acceptor, while the 8-aminomethyl group directs subsequent amide, urea, or sulfonamide linkages into specific adjacent binding pockets, a geometric requirement critical for achieving high target selectivity in structure-based drug design [1].

Generic substitution with more common isomers, such as 5-aminomethylisoquinoline or 1-aminomethylisoquinoline, fundamentally fails in advanced material synthesis and drug design due to the unique 'peri' relationship between the 8-position and the isoquinoline nitrogen [1]. The 8-substitution vector points parallel to the nitrogen lone pair but is separated by the bicyclic core, creating specific steric constraints and intramolecular hydrogen-bonding geometries that are impossible to replicate with 5- or 6-substituted analogs [2]. In kinase inhibitor development, utilizing a 5-substituted analog completely alters the trajectory of the functional group, causing severe steric clashes or failing to reach the intended selectivity pocket, thereby abolishing target affinity and rendering the generic substitute useless for the intended synthetic route[1].

Vector-Driven Kinase Selectivity: 8-Substitution vs. 5-Substitution

In the development of basophilic protein kinase inhibitors, the spatial vector of the functional group is critical. Studies comparing 8-substituted isoquinoline derivatives to their 5-substituted counterparts demonstrate that 8-substitution specifically exploits smaller gatekeeper residues and unique steric constraints in the ATP-binding site [1]. Derivatives utilizing the 8-aminomethyl vector achieve sub-nanomolar dissociation constants (e.g., KD ~23 nM) and >1000-fold selectivity over off-target kinases like PKA, whereas 5-substituted analogs fail to achieve this selectivity profile due to the incorrect spatial orientation of the extended chain [1].

Evidence DimensionKinase Selectivity Ratio (Target vs. PKA)
Target Compound Data>1000-fold selectivity (using 8-substituted vector)
Comparator Or Baseline5-substituted isoquinoline analogs (<10-fold selectivity)
Quantified Difference>100X improvement in selectivity profile
ConditionsATP-competitive binding assay for basophilic kinases (e.g., PKN3)

Procuring the 8-isomer is essential for synthesizing highly selective kinase inhibitors where the 5-isomer would result in unacceptable off-target toxicity.

Precursor Suitability in Sterically Congested Cross-Coupling

The 8-position of the isoquinoline ring is sterically hindered (peri-position), making late-stage functionalization via direct C-H activation or cross-coupling notoriously difficult and low-yielding [1]. Procuring pre-functionalized Isoquinolin-8-ylmethanamine bypasses these low-yielding synthetic bottlenecks. Compared to attempting a de novo synthesis of the 8-aminomethyl motif from 8-bromoisoquinoline (which often yields <40% due to steric clashes and competitive side reactions), utilizing the commercially available 8-aminomethylisoquinoline building block allows direct, high-yield (>85%) amide coupling or reductive amination [1].

Evidence DimensionYield of 8-substituted target molecule
Target Compound Data>85% yield (using pre-functionalized 8-aminomethyl precursor)
Comparator Or Baseline<40% yield (via late-stage functionalization of 8-haloisoquinolines)
Quantified Difference>45% absolute increase in synthetic yield
ConditionsStandard amide coupling vs. late-stage catalytic cross-coupling

Using the pre-functionalized 8-aminomethyl building block eliminates a major synthetic bottleneck, reducing scale-up costs and improving batch-to-batch reproducibility.

Handling and Formulation: Dihydrochloride Salt vs. Free Base

Isoquinolin-8-ylmethanamine is frequently procured as a dihydrochloride salt (CAS 850734-85-9) to overcome the handling limitations of the free base. The free base is prone to oxidation and exhibits poor solubility in polar aqueous media, complicating its use in biological assays or biphasic reaction systems. The dihydrochloride salt demonstrates superior aqueous solubility (>50 mg/mL) and enhanced benchtop stability, preventing the degradation often seen with the free amine over prolonged storage .

Evidence DimensionAqueous Solubility and Stability
Target Compound Data>50 mg/mL (Dihydrochloride salt)
Comparator Or Baseline<5 mg/mL (Free base)
Quantified Difference>10-fold increase in aqueous solubility
ConditionsAqueous buffer (pH 7.4) at 25°C

Procuring the dihydrochloride salt ensures reliable dosing in assays and prevents yield losses due to reagent degradation during storage.

Synthesis of AGC Kinase Inhibitors

This compound is the required precursor for targeting PKN3, IKKβ, and related kinases where the 8-position vector is explicitly required to project into the ribose/selectivity pocket while the isoquinoline nitrogen binds the hinge region [1]. Substitution with 5-isomers will fail in this application.

Development of Conformationally Restricted Ligands

It is heavily utilized in medicinal chemistry to build rigid, peri-substituted scaffolds that lock molecular conformations via intramolecular hydrogen bonding, a structural feature impossible to achieve with 5- or 6-substituted analogs [2].

Fragment-Based Drug Discovery (FBDD)

Procured as a high-quality, bifunctional fragment where the primary amine serves as a reliable synthetic handle for rapid library generation via parallel amide coupling or reductive amination, bypassing the low yields of de novo 8-position functionalization [2].

XLogP3

1

Dates

Last modified: 08-15-2023

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